1,3-Thiazolidine-2-thiol
Description
Contextual Significance within Heterocyclic Chemistry
1,3-Thiazolidine-2-thiol, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, holds a significant position in the landscape of modern chemical research. nih.govwikipedia.org As a member of the thiazolidine (B150603) family, it serves as an important structural motif and a versatile intermediate in organic synthesis. nih.govwikipedia.org Thiazolidine derivatives are integral to numerous areas of science, from medicine to materials. nih.gov For instance, the thiazolidine ring is the core structure in vital antibiotics like penicillin and is found in drugs used for treating diabetes mellitus. wikipedia.org
The significance of this compound and its derivatives stems from their inherent chemical reactivity and biological activity. nih.govresearchgate.net The presence of multiple functional groups—a secondary amine, a thioether linkage, and a thione or thiol group—provides several reactive sites for chemical modification. cdnsciencepub.comresearchgate.net This structural complexity allows for the synthesis of a diverse array of more complex molecules. ontosight.ai Furthermore, the ability of the molecule to exist in different tautomeric forms profoundly influences its chemical behavior and biological interactions, making it a subject of continuous study. researchgate.netmdpi.com Its derivatives are explored for a wide range of applications, including as antifungal agents, aldose reductase inhibitors, and xanthine (B1682287) oxidase inhibitors. nih.gov
Tautomeric Equilibrium and Structural Isomerism: 1,3-Thiazolidine-2-thione and 2-Mercaptothiazoline (B133348)
A defining characteristic of this compound is its existence in a dynamic equilibrium between two tautomeric forms: the thione form (1,3-thiazolidine-2-thione) and the thiol form (also known as 2-mercaptothiazoline or 2-thiazoline-2-thiol). cdnsciencepub.commdpi.com This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the nitrogen and the exocyclic sulfur atom. cdnsciencepub.commdpi.com
Tautomeric Forms of this compound
| Tautomer Name | Structural Formula | Key Features |
| 1,3-Thiazolidine-2-thione | C₃H₅NS₂ | Contains a thiocarbonyl group (C=S) and a secondary amine (N-H) within the ring. |
| 2-Mercaptothiazoline | C₃H₅NS₂ | Contains a thiol group (S-H) and an imine (C=N) bond within the ring. |
Spectroscopic and computational studies have been extensively employed to understand the factors governing this equilibrium. Infrared (IR) spectroscopy, for instance, has been a key tool. Studies show that in the solid state, the compound predominantly exists as the thione form, often as a hydrogen-bonded dimer. cdnsciencepub.comresearchgate.net The absence of a characteristic S-H stretching band (around 2500 cm⁻¹) and the presence of a strong N-H stretching band (around 3400 cm⁻¹) in the IR spectra of the solid provide strong evidence for the dominance of the thione tautomer. cdnsciencepub.com
In solution, the equilibrium is more dynamic and can be influenced by the polarity of the solvent. researchgate.netunicamp.br However, multiple studies, including quantum chemical calculations and spectroscopic analysis, have concluded that the thione form is generally the more stable and predominant tautomer in various conditions, including in the gas phase and in aqueous solution. mdpi.comarkat-usa.orgsioc-journal.cn Theoretical studies using methods like Density Functional Theory (DFT) have calculated that the thione tautomer is more stable than the thiol form. arkat-usa.org The coexistence of both tautomers has been confirmed on surfaces under specific conditions, highlighting the subtle balance of the equilibrium. rsc.org This tautomeric behavior is crucial as it dictates the molecule's reactivity, coordination chemistry with metals, and biological activity. researchgate.netcdnsciencepub.com
Structure
3D Structure
Properties
CAS No. |
45375-91-5 |
|---|---|
Molecular Formula |
C3H7NS2 |
Molecular Weight |
121.23 g/mol |
IUPAC Name |
1,3-thiazolidine-2-thiol |
InChI |
InChI=1S/C3H7NS2/c5-3-4-1-2-6-3/h3-5H,1-2H2 |
InChI Key |
CQNZIRSBRGJNTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(N1)S |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3 Thiazolidine 2 Thiol and Its Derivatives
Established Synthetic Pathways
Established synthetic routes to 1,3-thiazolidine-2-thiol and its derivatives often involve the construction of the five-membered ring through the reaction of bifunctional precursors. These methods are valued for their reliability and have been refined over the years.
Synthesis from Amino Alcohols and Related Precursors
The reaction of aminoethanols with carbon disulfide represents a fundamental approach to the synthesis of the 1,3-thiazolidine-2-thione core, which exists in tautomeric equilibrium with this compound. A common method involves the initial preparation of 2-aminoethanol hydrogen sulfate. nih.gov This is followed by a reaction with carbon disulfide in the presence of a base. This pathway provides a straightforward route to the parent 1,3-thiazolidine-2-thione. nih.gov
| Precursor | Reagents | Product | Reference |
| Aminoethanol | 1. H₂SO₄, H₂O2. CS₂, Base | 1,3-Thiazolidine-2-thione | nih.gov |
This method is a foundational technique for accessing the core structure, upon which further derivatization can be carried out.
Cyclization Reactions with Carbon Disulfide and Amine-Based Reagents
A widely employed and versatile method for the synthesis of 1,3-thiazolidine-2-thiones involves the cyclization of various amine-based reagents with carbon disulfide. Propargylamines, in particular, have been extensively used as substrates in this reaction. nih.govacs.org The reaction proceeds via a nucleophilic attack of the amine on carbon disulfide, followed by an intramolecular cyclization involving the alkyne moiety. nih.govacs.org This approach allows for the synthesis of a diverse range of substituted 1,3-thiazolidine-2-thiones.
Early reports demonstrated that simple propargylamines readily cyclize with carbon disulfide to prepare 1,3-thiazolidine-2-thiones. nih.gov More recent protocols have expanded upon this, utilizing a variety of substituted propargylamines to generate libraries of these compounds. nih.gov
| Amine Reagent | Key Features | Product | Reference |
| Propargylamines | Readily cyclize with CS₂ | 1,3-Thiazolidine-2-thiones | nih.gov |
| α-Tertiary Propargylamines | Allows for scaffolds with quaternary carbon centers | 4,4-Disubstituted-1,3-thiazolidine-2-thiones | nih.govacs.org |
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecules in a single step, aligning with the principles of green chemistry. nih.govresearchgate.net The synthesis of 1,3-thiazolidine-2-thiones is well-suited to MCR strategies, which typically involve the combination of an amine, carbon disulfide, and a third component that facilitates the cyclization.
One such approach involves the one-pot, three-component synthesis of thiazolidine-2-thiones using a nitroepoxide, a primary amine, and carbon disulfide in water at ambient temperature. nih.gov This method is noted for its simplicity, efficiency, and mild reaction conditions. nih.gov Another example is the MCR of carbon disulfide, a primary amine, and dibenzoylacetylene. researchgate.net These MCRs offer significant advantages in terms of operational simplicity and atom economy. nih.gov
| Component 1 | Component 2 | Component 3 | Key Features | Product | Reference |
| Nitroepoxide | Primary Amine | Carbon Disulfide | One-pot, aqueous medium, ambient temperature | Thiazolidine-2-thiones | nih.gov |
| Primary Amine | Carbon Disulfide | Dibenzoylacetylene | Efficient construction of the heterocyclic core | 1,3-Thiazolidine-2-thiones | researchgate.net |
| Amine | Aldehyde | Mercaptoacetic Acid | One-pot synthesis of 1,3-thiazolidin-4-ones | 1,3-Thiazolidin-4-ones | researchgate.netnih.gov |
Innovative Catalytic Strategies in this compound Synthesis
The development of catalytic systems has significantly advanced the synthesis of this compound and its derivatives, offering milder reaction conditions, improved yields, and greater control over the reaction.
Base-Catalyzed Protocols
Base catalysis plays a crucial role in promoting the cyclization reactions for the formation of the 1,3-thiazolidine-2-thione ring. A notable example is the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in the reaction of α-tertiary propargylamines and carbon disulfide. nih.govacs.org This protocol is highly efficient, proceeding with low catalyst loading at room temperature and often in the absence of a solvent. nih.govacs.org The proposed mechanism involves the nucleophilic attack of the propargylamine (B41283) on carbon disulfide to form a zwitterion. acs.org Subsequently, DABCO abstracts a proton from the nitrogen, leading to a dithiocarbamate (B8719985) anion, which then undergoes a 5-exo-dig cyclization. nih.govacs.org
| Catalyst | Substrates | Key Features | Product | Reference |
| DABCO | α-Tertiary Propargylamines, Carbon Disulfide | Low catalyst loading, room temperature, solvent-free | 4,4-Disubstituted-1,3-thiazolidine-2-thiones | nih.govacs.org |
The use of base catalysis provides a mild and efficient route to these heterocyclic compounds, with good to excellent yields reported. nih.govacs.org
Metal-Catalyzed Cycloaddition Reactions
Metal catalysis offers another powerful avenue for the synthesis of this compound derivatives. While direct metal-catalyzed cycloadditions to form the this compound ring are a developing area, metal catalysts are often employed in sequential, one-pot protocols. For instance, a copper-catalyzed A³ coupling reaction can be used to generate a propargylamine in situ, which then undergoes cyclization with carbon disulfide. nih.gov In some cases, this subsequent cyclization can proceed without an additional catalyst. nih.gov
A one-pot strategy for the synthesis of 1,3-thiazolidine-2-thiones involves a KA² coupling–CS₂ incorporation approach, where anhydrous CuCl₂ can be used to catalyze the initial coupling reaction. nih.govacs.org
| Metal Catalyst | Reaction Type | Substrates | Key Features | Product | Reference |
| CuBr | Sequential A³ coupling and cyclization | Aldehyde, Amine, Alkyne, CS₂ | One-pot protocol | 1,3-Thiazolidine-2-thiones | nih.gov |
| Anhydrous CuCl₂ | Sequential KA² coupling and cyclization | Ketone, Amine, Alkyne, CS₂ | One-pot synthesis | 1,3-Thiazolidine-2-thiones | nih.govacs.org |
The exploration of novel metal catalysts for direct [3+2] cycloaddition reactions to form the this compound ring remains an active area of research with the potential to provide even more efficient and selective synthetic routes.
Green Chemistry Principles in the Synthesis of this compound Analogs
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazolidine (B150603) derivatives to minimize environmental impact and enhance efficiency. These approaches include the use of alternative energy sources like microwaves, employing environmentally benign solvents such as water, or eliminating solvents altogether, and utilizing recyclable catalysts like ionic liquids.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. semanticscholar.orgresearchgate.net The synthesis of 4-substituted 1,3-thiazolidine-2-thiones, key analogs of this compound, has been significantly improved using this technology.
A notable microwave-assisted method involves the reaction of β-amino alcohols with carbon disulfide. semanticscholar.org This approach provides a practical route to chiral thiazolidine-2-thiones, which are widely used as chiral auxiliaries in asymmetric synthesis. The reaction conditions, particularly temperature, are crucial; for thiazolidine-2-thiones, a temperature of around 100°C is optimal. semanticscholar.org The use of microwave heating in a CEM Focused Microwave Discover reactor has been reported to prepare compounds like (S)-4-Benzyl-1,3-thiazolidine-2-thione in just 60 minutes at 100°C. semanticscholar.org
The benefits of microwave-assisted synthesis over conventional methods are clearly demonstrated in the preparation of various thiazolidinone derivatives, where reaction times have been reduced from hours to minutes and yields have been substantially increased. researchgate.netjocpr.com For instance, in the synthesis of certain 4-thiazolidinones, microwave irradiation reduced the reaction time from 8 hours to as little as 15 minutes, while increasing the yield from 65% to 82%. researchgate.net
| Compound Code | Conventional Method Time (h) | Conventional Method Yield (%) | Microwave Method Time (min) | Microwave Method Yield (%) |
|---|---|---|---|---|
| 3a | 08 | 65 | 15 | 82 |
| 3b | 08 | 62 | 18 | 80 |
| 3c | 08 | 64 | 20 | 79 |
| 3d | 08 | 68 | 15 | 82 |
The development of on-water and solvent-free synthetic methodologies represents a significant advancement in green chemistry, reducing the reliance on volatile and often toxic organic solvents.
Solvent-free synthesis offers advantages such as reduced environmental pollution, lower costs, and simplified procedures. A novel, efficient, and green solvent-free synthesis of thiazolidine-2-thiones has been reported via a three-component reaction of allyl amines, carbon disulfide, and iodine at room temperature. sid.ir This method avoids the use of harmful organic solvents and overcomes issues like prolonged reaction times and unsatisfactory yields associated with previous methods. sid.ir Another solvent-free approach for synthesizing 1,3-thiazolidin-4-ones involves the use of ammonium (B1175870) persulfate as an economical catalyst at 90°C, resulting in high yields and high atom economy. nih.gov Furthermore, a base-catalyzed protocol for constructing 1,3-thiazolidine-2-thione scaffolds from carbon disulfide and α-tertiary propargylamines proceeds efficiently under solvent-free conditions at ambient temperatures with low catalyst loading. nih.govacs.org
On-water synthesis is another attractive green methodology. A rapid, one-pot, three-component synthesis of thiazolidine-2-thiones has been developed using nitroepoxides, a primary amine, and carbon disulfide in water at ambient temperature, affording good yields of the products. nih.gov This protocol is highlighted by its simplicity, efficiency, mild conditions, and short reaction times. nih.gov
Ionic liquids (ILs), salts with melting points below 100°C, have gained attention as green solvents and catalysts due to their negligible vapor pressure, high thermal stability, and recyclability. researchgate.net
While the direct synthesis of this compound using ionic liquids is not extensively documented, their application in the synthesis of analogous thiazolidine derivatives showcases their potential. For instance, an efficient one-pot, three-component synthesis of 2-imino-1,3-thiazolidines has been developed using an ionic liquid-tethered 2-aminobenzimidazole. nih.gov In this process, the ionic liquid acts as a soluble support, facilitating the reaction and purification process. researchgate.netnih.gov The support is removed in a later step to yield the final product. nih.gov
Furthermore, the ionic liquid [Et3NH][HSO4] has been successfully employed as a recyclable catalyst for the solvent-free, one-pot, three-component synthesis of other thiazolidine derivatives, achieving high yields (92–98%) and purity. nih.gov A novel series of chiral ionic liquids derived from (R)-thiazolidine-2-thione-4-carboxylic acid has also been synthesized, demonstrating the integration of the thiazolidine-2-thione scaffold into the structure of the ionic liquid itself. researchgate.net These chiral ionic liquids exhibit weak acidity and good solubility in polar organic solvents. researchgate.net
Stereoselective Synthesis of Chiral this compound Derivatives
Chiral this compound derivatives, particularly N-acyl-1,3-thiazolidine-2-thiones, are highly valued as chiral auxiliaries in asymmetric synthesis, enabling the stereocontrolled formation of new carbon-carbon bonds. scielo.org.mx
A significant breakthrough in this area is the direct and asymmetric aldol (B89426) reaction of N-azidoacetyl-1,3-thiazolidine-2-thione with aromatic aldehydes. nih.gov This reaction is catalyzed by a chiral nickel(II)-Tol-BINAP complex and proceeds with outstanding stereocontrol to produce anti-α-azido-β-silyloxy adducts in high yields. nih.gov The thiazolidinethione scaffold in the resulting adduct can be easily removed, allowing for the synthesis of a variety of enantiomerically pure β-hydroxy-α-amino acids, which are important building blocks for biologically active molecules. nih.gov
The utility of N-acylthiazolidinethiones is also demonstrated in asymmetric syn-aldol reactions. The combination of an N-acylthiazolidinethione bearing a benzyl (B1604629) or isopropyl group with trimethylsilyl (B98337) azide (B81097) in a nucleophilic azidation/Curtius reaction sequence efficiently affords chiral oxazolidin-2-ones. nih.gov For example, the asymmetric aldol addition of the chlorotitanium enolate of (R)-1-(4-benzyl-2-thioxothiazolidin-3-yl)-2-(4-methoxyphenyl)ethan-1-one to 2-benzyloxyacetaldehyde furnishes the syn-aldol adduct in 98% yield. nih.gov
| Aldehyde | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (%) |
|---|---|---|---|---|
| 4-Methoxybenzaldehyde | 2-6 | High | High | High |
The facial selectivity in these aldol additions, particularly with N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one, is often explained by a non-chelated transition state when using titanium tetrachloride and a base like N,N-diisopropylethylamine (DIPEA). scielo.org.mx This leads to the preferential formation of 'Evans syn' aldol adducts with good diastereoselectivity. scielo.org.mx
Reactivity and Reaction Mechanisms of 1,3 Thiazolidine 2 Thiol
Intrinsic Reactivity Patterns and Functional Group Transformations
1,3-Thiazolidine-2-thiol exists in a tautomeric equilibrium with its thione form, Δ²-1,3-thiazoline-2-thiol. The reactivity of the molecule is characterized by the ambident nucleophilicity of its anion, which can undergo reactions at either the nitrogen or the sulfur atom. The regioselectivity of these reactions is often dictated by the nature of the electrophile, in accordance with the Hard-Soft Acid-Base (HSAB) principle. Hard electrophiles, such as acyl chlorides, tend to react at the harder nitrogen atom (N-acylation), while softer electrophiles, like alkyl halides, preferentially react at the softer sulfur atom (S-alkylation).
The nitrogen and sulfur atoms within the 1,3-thiazolidine-2-thione structure confer nucleophilic character to the molecule. This allows it and its derivatives to participate in various nucleophilic addition reactions. A significant example is the conjugate addition (Michael addition) of thiazolidinethiones to α,β-unsaturated carbonyl compounds.
In the presence of a base like triethylamine (B128534), 1,3-thiazolidine-2-thiones can act as nucleophiles in intermolecular Michael additions. For instance, they react with N-crotonylthiazolidinethiones, where the addition occurs via the nitrogen atom of the heterocycle. This reaction proceeds with a high degree of diastereoselectivity, which is attributed to the stereoselective addition occurring on the anti-s-cis conformation of the N-enoyl sulfur-containing heterocycle. The utility of chiral 1,3-thiazolidine-2-thione auxiliaries in asymmetric transformations is notable because they are readily prepared, promote high diastereoselectivity, and can be cleaved more easily than their oxazolidinone counterparts.
Furthermore, the synthesis of various thiazolidine (B150603) derivatives often involves nucleophilic addition as a key step. For example, in multi-component reactions, an imine intermediate formed from an aldehyde and an amine can be attacked by the sulfur atom of a thiol-containing molecule, leading to intramolecular cyclization and the formation of the thiazolidine ring. nih.gov Similarly, the Michael addition of a 2-(nitromethylene)thiazolidine to an adduct formed from an aromatic aldehyde and dimedone initiates a cascade of reactions, including nucleophilic addition of an amino group to a carbonyl, ultimately yielding complex thiazolidine products. nih.gov
The stability of the 1,3-thiazolidine ring is not absolute; it can undergo reversible ring-opening and ring-closure reactions. The mechanism and equilibrium of these processes are influenced by factors such as substitution, pH, and solvent. The ring-opening of a thiazolidine derivative typically proceeds through the formation of an iminium ion intermediate.
Studies on N-substituted thiazolidine derivatives of cinnamaldehyde (B126680) have shown that the rate constants for ring closure can vary significantly with the nature of the N-substituent (by as much as 10⁸-fold). nih.gov In contrast, the equilibrium constants for the ring-opening and the rate constants for the attack of a hydroxide (B78521) ion on the resulting iminium ion show much smaller variations (less than 100-fold). nih.gov This disparity between kinetic and equilibrium behavior is attributed to non-bonded interactions within the transition state of the ring-closure reaction. nih.gov
The condensation reaction between 1,2-aminothiols (like cysteine) and aldehydes to form a thiazolidine ring is a classic example of a ring-closure reaction. nih.gov This reaction is generally considered reversible. The stability of the resulting thiazolidine ring can be pH-dependent. While often conducted at acidic pH, research has shown that the reaction can proceed efficiently at physiological pH to form a stable product. The formation of the thiazolidine ring involves the nucleophilic attack of the thiol group on the aldehyde, followed by the formation of an imine and subsequent intramolecular cyclization by the amino group.
Specific Reaction Types Involving this compound
The nucleophilic nature of the thiol and secondary amine groups in this compound facilitates reactions with electrophilic heteroallenes.
Isocyanates and Isothiocyanates: Thiols readily react with isocyanates in a "click" type reaction to form thiocarbamates. researchgate.net In the context of this compound, the reaction can occur at either the exocyclic sulfur atom or the ring nitrogen, depending on the tautomer present and the reaction conditions. Isothiocyanates are also key reactants in the synthesis of thiazolidine derivatives. For example, the reaction of glucose with benzyl (B1604629) isothiocyanate can yield 1,3-thiazolidine-2-thione structures. nih.gov In other syntheses, an alkyn-amide nucleophile can react with an isothiocyanate electrophile, leading to an intermediate that cyclizes to form a 2-iminothiazolidine. nih.gov
Carbodiimides: Carbodiimide (B86325) chemistry, often mediated by reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), is used to couple carboxylic acids with amines. This chemistry can also be applied to thiols. While direct reaction of this compound with a carbodiimide is less commonly documented, the principle involves the activation of a species by the carbodiimide, followed by nucleophilic attack by the thiol or amine functionality of the thiazolidine ring. For instance, carbodiimide chemistry has been used to derivatize carboxyl groups with amine-containing thiols to achieve a desired degree of thiolation on a polymer backbone. nih.gov
N-acyl-1,3-thiazolidine-2-thiones are activated carbonyl compounds that can function as effective acylating agents in trans-acylation or acyl transfer reactions. The thiocarbonyl group enhances the electrophilicity of the acyl carbon, making the acyl group susceptible to nucleophilic attack and subsequent transfer. This property makes them useful as active amides in applications such as peptide synthesis. acs.org
The reaction involves the attack of a nucleophile (e.g., an amine or an alcohol) on the carbonyl carbon of the N-acyl group. The 1,3-thiazolidine-2-thione moiety acts as a good leaving group, facilitating the transfer of the acyl group to the incoming nucleophile. This reactivity is analogous to that of other acylthioureas, which are known to be versatile acylating agents. The efficiency of the acylation can be influenced by the nature of the acyl group and the reaction conditions.
Derivatives of this compound, specifically chiral N-acylthiazolidinethiones, are highly effective chiral auxiliaries in diastereoselective aldol (B89426) reactions. rsc.org These reactions combine a carbonyl compound with an enolate generated from the N-acylthiazolidinethione to form a β-hydroxy carbonyl product with a high degree of stereocontrol.
The reaction is typically catalyzed by a Lewis acid, such as magnesium bromide diethyl etherate (MgBr₂·OEt₂), in the presence of a base like triethylamine and an additive like chlorotrimethylsilane (B32843). A key finding is that these reactions often show a strong preference for the anti-aldol adduct, a stereochemical outcome that is complementary to the syn-adducts typically obtained from related N-acyloxazolidinones. The yields are generally high, and the diastereoselectivity can be excellent, reaching ratios of up to 19:1 for certain substrates. The reaction is versatile, accommodating a range of N-acyl groups and various aldehydes, including aromatic and unsaturated ones. rsc.org
Table 1: Magnesium Bromide-Catalyzed Anti-Aldol Reactions of N-Propionylthiazolidinethione with Various Aldehydes
| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (anti:syn) |
| Benzaldehyde | β-hydroxy-β-phenyl-N-propionylthiazolidinethione | 93 | 19:1 |
| p-Anisaldehyde | β-hydroxy-β-(p-methoxyphenyl)-N-propionylthiazolidinethione | 92 | 19:1 |
| p-Chlorobenzaldehyde | β-hydroxy-β-(p-chlorophenyl)-N-propionylthiazolidinethione | 89 | 19:1 |
| Cinnamaldehyde | β-hydroxy-β-styryl-N-propionylthiazolidinethione | 81 | 10:1 |
| Isovaleraldehyde | β-hydroxy-β-isobutyl-N-propionylthiazolidinethione | 56 | 4:1 |
| p-Nitrobenzaldehyde | β-hydroxy-β-(p-nitrophenyl)-N-propionylthiazolidinethione | 89 | 19:1 |
Reaction conditions typically involve the N-acylthiazolidinethione, aldehyde, MgBr₂·OEt₂, triethylamine, and chlorotrimethylsilane in a suitable solvent.
Mechanistic Elucidation through Experimental and Computational Techniques
The mechanisms of reactions involving the this compound scaffold have been investigated using a combination of experimental methods, such as kinetic studies, and computational techniques like Density Functional Theory (DFT). acs.orgacs.org These approaches provide deep insights into reaction pathways, substituent effects, and the structures of transient species.
Kinetic Studies and Hammett Analysis
Kinetic studies are crucial for determining reaction rates and understanding how electronic effects of substituents influence reactivity. The Hammett analysis is a powerful tool in physical organic chemistry used to quantify the impact of substituents on the rate of a reaction. This is achieved by correlating the logarithm of the reaction rate constants (log k) for a series of substituted reactants with the Hammett substituent constant (σ), which represents the electron-donating or electron-withdrawing ability of the substituent.
A detailed mechanistic study on the base-catalyzed synthesis of 1,3-thiazolidine-2-thiones from propargylamines and carbon disulfide employed a Hammett analysis to probe the electronic effects on the reaction rate. acs.org The study revealed a strong linear correlation between the rate constants and the Hammett σp constants for various para-substituted phenylacetylene (B144264) moieties. acs.org
A negative slope (ρ-value) of -0.67 was obtained from the Hammett plot (log(kX/kH) vs. σp). acs.org This negative ρ-value indicates that a positive charge develops in the transition state of the rate-determining step. Consequently, electron-donating groups on the phenylacetylene moiety stabilize this positive charge, thereby increasing the reaction rate, while electron-withdrawing groups have the opposite effect. acs.org These experimental findings were in excellent agreement with computational results. acs.orgacs.org
Table 2: Hammett Analysis Data for the Synthesis of 1,3-Thiazolidine-2-thiones
| Substituent (X) on Phenylacetylene | Hammett Constant (σp) | Relative Rate Constant (kX/kH) | log(kX/kH) |
|---|---|---|---|
| OMe | -0.27 | 2.00 | 0.30 |
| Me | -0.17 | 1.48 | 0.17 |
| H | 0.00 | 1.00 | 0.00 |
| Cl | 0.23 | 0.69 | -0.16 |
| CF3 | 0.54 | 0.45 | -0.35 |
(Data derived from the study on the DABCO-catalyzed synthesis of thiazolidine-2-thiones) acs.org
Intermediates and Transition State Characterization
The characterization of short-lived intermediates and high-energy transition states is fundamental to fully understanding a reaction mechanism. While direct experimental observation of these species is often challenging, their structures and energies can be effectively modeled using computational chemistry.
In the study of the synthesis of 1,3-thiazolidine-2-thiones, Density Functional Theory (DFT) calculations were instrumental in elucidating the reaction mechanism. acs.orgacs.org The calculations identified the initial nucleophilic attack of the propargylamine (B41283) on carbon disulfide as the rate-determining step of the transformation. acs.org The Gibbs free energy profiles for the reaction pathways leading to both E and Z isomers were computed, and the molecular structures of the key transition states were optimized. acs.org These computational studies provided clarity on the E/Z stereoselectivity and highlighted the significant influence of substituent and steric hindrance effects on the reaction outcome. acs.org
In other reactions, such as the oxidation of the related 2-mercaptobenzothiazole, intermediates have been identified. The selective oxidation to 2-hydroxybenzothiazole (B105590) is proposed to proceed via sulfinic and sulfonic acid intermediates, which are subsequently decomposed under the reaction conditions to yield the final product. researchgate.net
Coordination Chemistry and Ligand Properties of 1,3 Thiazolidine 2 Thiol
Ligand Design and Coordination Modes
1,3-Thiazolidine-2-thiol exists in a tautomeric equilibrium with 1,3-thiazolidine-2-thione. Experimental and theoretical studies indicate that the thione form is predominant in the solid state. This tautomerism is a critical aspect of its ligand design, as it offers different potential donor sites for coordination to metal ions.
The coordination behavior of this compound can be influenced by pH due to the tautomeric equilibrium between its thiol and thione forms. While detailed studies on the pH-dependent donor atom preferences for this specific ligand are not extensively documented in the provided search results, the general principles of thione-thiol tautomerism suggest that the acidity of the medium can affect which tautomer is more prevalent and, consequently, which donor atoms are available for coordination.
In acidic conditions, the thione form is likely to be protonated, potentially favoring coordination through the sulfur atom. Conversely, in basic media, deprotonation of the N-H group in the thione form or the S-H group in the thiol form can lead to an anionic ligand that can act as a more potent nucleophile, potentially leading to different coordination modes, including bridging and chelation. The combined effect of solvent and temperature can be used to achieve a nearly 50% thiol concentration in solution, indicating that these factors can also play a significant role in determining the coordinating behavior. researchgate.net
1,3-Thiazolidine-2-thione most commonly acts as a monodentate ligand, coordinating to metal ions through its exocyclic sulfur atom. This mode of coordination has been observed in a variety of complexes with different transition metals. For instance, in cadmium(II) complexes, the ligand coordinates solely through the sulfur atom, leading to a tetrahedral CdS₄ core. cdnsciencepub.com Similarly, in mercury(II) halide complexes, η¹-thione donation through the exocyclic sulfur is the observed coordination mode. soton.ac.uk
While less common, bidentate coordination is also possible, typically involving the exocyclic sulfur and the nitrogen atom. This often occurs when the ligand is deprotonated, allowing for the formation of a stable chelate ring.
The ability of 1,3-thiazolidine-2-thiolate to act as a bridging ligand has been demonstrated in several dinuclear metal complexes. In these structures, the ligand can bridge two metal centers, utilizing different combinations of its donor atoms. For example, in dinuclear palladium(II) complexes, the deprotonated ligand has been shown to coordinate through its N,S-donor atoms in a bridging fashion. nih.govresearchgate.netnih.gov
In a unique copper(I) complex, 1,3-thiazolidine-2-thione acts as a monodentate ligand through its exocyclic sulfur atom, while a second, in situ-formed ligand, 3-(2-thiazolin-2-yl)thiazolidine-2-thione, chelates to the copper center through its exocyclic sulfur and a nitrogen atom from the thiazolidine (B150603) ring, forming a six-membered chelate ring. researchgate.netnih.govias.ac.in This highlights the complex reactivity and versatile coordination potential of this ligand system.
Synthesis and Characterization of Metal Complexes
A wide array of metal complexes of this compound/thione have been synthesized and characterized, showcasing the ligand's ability to coordinate with a diverse range of transition metals.
The reaction of 1,3-thiazolidine-2-thione with various transition metal salts yields a variety of coordination compounds with different stoichiometries and geometries.
| Metal | Complex Formula | Coordination Environment | Reference(s) |
| Cu(I) | [Cu(C₃H₅NS₂)(C₆H₈N₂S₃)]NO₃ | Distorted trigonal-planar | researchgate.netnih.gov |
| Cd(II) | Cd(C₃H₅NS₂)₄₂ | Flattened tetrahedral CdS₄ | cdnsciencepub.com |
| [Cd(C₃H₅NS₂)₄][Cd(O₂NO)₄] | Flattened tetrahedral CdS₄ | cdnsciencepub.com | |
| [CdCl₂(C₃H₅NS₂)₃]n | Distorted octahedral | nih.gov | |
| [Cd(C₃H₄NS₂)₂(bipy)] | N₄S₂ | jst.go.jp | |
| Hg(II) | (C₃H₅NS₂)₂HgBr₂ | Pseudotetrahedral | soton.ac.uk |
| Ni(II) | [Ni(C₃H₄NS₂)₂(py)₂] | Octahedral | researchgate.net |
| [Ni₄(OH)₄(C₃H₄NS₂)₄(py)₄] | Cubanelike structure | researchgate.net | |
| [Ni(C₃H₄NS₂)₂] | Distorted square-planar | rsc.org | |
| Pd(II) | [Pd₂(μ-N,S-bzimtH)₂(CN)₂(PPh₃)₂] | Bridging N,S-coordination | nih.govresearchgate.netnih.gov |
| Ru(II) | [Ru(tzdt)(bipy)(dppb)]PF₆ | - | nih.govfapesp.br |
| cis-[Ru(tzdt)₂(PPh₃)₂] | - | nih.govfapesp.br | |
| trans-[Ru(tzdt)(PPh₃)₂(bipy)]PF₆ | - | nih.govfapesp.br | |
| Au(I) | Lipophilic gold(I) complexes | - | nih.govbohrium.com |
This table is not exhaustive but provides representative examples of characterized complexes.
Single-crystal X-ray diffraction has been a pivotal technique for elucidating the precise coordination geometries and molecular structures of metal complexes of 1,3-thiazolidine-2-thione.
In the cadmium complexes Cd(tztH)₄₂ and [Cd(tztH)₄][Cd(O₂NO)₄], X-ray analysis revealed a flattened tetrahedral CdS₄ core where the ligand is sulfur-bonded. cdnsciencepub.com The crystal structure of (tzdSH)₂HgBr₂ confirmed a pseudotetrahedral geometry around the mercury(II) center with coordination through the thione sulfur atoms. soton.ac.uk
For the copper(I) complex [Cu(C₃H₅NS₂)(C₆H₈N₂S₃)]NO₃, crystallographic studies showed a distorted trigonal-planar geometry where one molecule of 1,3-thiazolidine-2-thione coordinates through its exocyclic sulfur. researchgate.netnih.gov In the case of the polymeric cadmium complex, [CdCl₂(C₃H₅NS₂)₃]n, the Cd(II) ion is in a distorted octahedral environment, coordinated by three thione molecules and three bridging chloride anions. nih.gov
The structure of dinuclear palladium(II) complexes has been shown to feature the deprotonated ligand acting as a bridging N,S-donor. nih.govresearchgate.netnih.gov Furthermore, several ruthenium(II) complexes containing 1,3-thiazolidine-2-thione have been structurally characterized by X-ray diffraction, confirming their proposed formulae and coordination geometries. nih.govfapesp.br
Electronic Structure and Bonding in Metal-1,3-Thiazolidine-2-thiol Complexes
The electronic structure and the nature of the metal-ligand bond in complexes of this compound are elucidated through detailed analysis of their electronic spectra. These spectra, typically measured in the UV-visible region, provide valuable information about the d-orbital splitting and the degree of covalency in the metal-ligand bond. From these spectra, ligand field parameters can be derived, offering quantitative insights into the electronic environment of the central metal ion.
Ligand Field Parameters
The interaction between the metal d-orbitals and the ligand donor atoms in this compound complexes leads to a splitting of the d-orbitals, the magnitude of which is denoted by the ligand field splitting parameter (10Dq or Δ). The electronic transitions between these split d-orbitals give rise to absorption bands in the visible spectrum. The positions and intensities of these bands are used to calculate 10Dq, as well as the Racah interelectronic repulsion parameter (B) and the nephelauxetic ratio (β). The Racah parameter B in the complex is typically lower than that of the free metal ion, indicating a degree of covalency in the metal-ligand bond. The nephelauxetic ratio (β = B_complex / B_free ion) quantifies this reduction in electron-electron repulsion upon complex formation.
For instance, in a study of cobalt(II) halide complexes with this compound, of the general formula [Co(this compound)₂X₂] (where X = Cl, Br, I), the electronic spectra are indicative of a tetrahedral geometry around the Co(II) ion. The observed d-d transitions have been used to calculate the ligand field parameters. The values of Dq, B, and β for these complexes suggest a weak ligand field and a significant degree of covalency, around 80%, in the metal-ligand bond.
Table 1: Ligand Field Parameters for Tetrahedral Co(II) Complexes with this compound
| Complex | Dq (cm⁻¹) | B (cm⁻¹) | β |
| [Co(C₃H₅NS₂)₂Cl₂] | 347 | 785 | 0.81 |
| [Co(C₃H₅NS₂)₂Br₂] | 344 | 780 | 0.80 |
| [Co(C₃H₅NS₂)₂I₂] | 340 | 775 | 0.80 |
Data compiled from studies on cobalt(II) halide complexes.
While detailed ligand field parameters for Ni(II) and Cu(II) complexes with this compound are not extensively reported in the literature, the electronic spectra of these complexes would be expected to show bands corresponding to d-d transitions characteristic of their respective geometries. For octahedral Ni(II) complexes, three spin-allowed transitions are typically observed, from which the 10Dq and B values can be calculated. For Cu(II) complexes, a broad, often asymmetric band is usually seen in the visible region, which arises from transitions within the d⁹ configuration. The position and shape of this band are sensitive to the coordination geometry and any distortions present.
Spectroscopic Signatures of Complex Formation
The formation of coordination complexes between metal ions and this compound is accompanied by distinct changes in the spectroscopic properties of the ligand. Vibrational (infrared) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for identifying the donor atoms involved in coordination and for characterizing the resulting complexes.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits several characteristic bands that are sensitive to coordination. The most informative regions of the spectrum are those corresponding to the N-H, C=S, and C-N stretching vibrations. Upon complexation, the positions of these bands may shift, providing evidence of metal-ligand bond formation.
A detailed vibrational analysis of this compound and its complexes with Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) has shown that the ligand can coordinate through either the nitrogen atom or the exocyclic sulfur atom.
Coordination via Sulfur: In complexes with Co(II), Ni(II), Cu(II), and Hg(II), coordination occurs through the thiocarbonyl sulfur atom. This is evidenced by a decrease in the frequency of the thioamide IV band (mainly C=S stretching) and an increase in the frequency of the thioamide I band (a mixed vibration with contributions from C-N stretching and N-H bending). The shift of the C=S stretching vibration to lower wavenumbers indicates a weakening of the C=S double bond upon donation of electron density from the sulfur to the metal. Conversely, the C-N stretching vibration shifts to higher wavenumbers, suggesting an increase in the C-N bond order.
Coordination via Nitrogen: In contrast, for Zn(II) and Cd(II) complexes, coordination is inferred to be through the nitrogen atom. This is supported by a significant shift of the N-H stretching and bending vibrations, while the C=S stretching frequency is less affected.
Table 2: Key Infrared Spectral Bands (cm⁻¹) for this compound and its Metal Complexes
| Compound | ν(N-H) | Thioamide I (δ(N-H) + ν(C-N)) | Thioamide IV (ν(C=S)) |
| This compound (Ligand) | 3160 | 1485 | 1050 |
| [Co(C₃H₅NS₂)₂Cl₂] | 3160 | 1510 | 1030 |
| [Ni(C₃H₅NS₂)₂Cl₂] | 3180 | 1510 | 1035 |
| [Cu(C₃H₅NS₂)₂Cl₂] | 3200 | 1530 | 1025 |
| [Zn(C₃H₅NS₂)₂Cl₂] | 3240 | 1495 | 1050 |
| [Cd(C₃H₅NS₂)₂Cl₂] | 3250 | 1490 | 1050 |
| [Hg(C₃H₅NS₂)₂Cl₂] | 3180 | 1515 | 1030 |
Data adapted from Geetharani, K., & Sathyanarayana, D. N. (1976). Infrared spectral study of thiazolidine-2-thione & its metal complexes. Indian Journal of Chemistry, 14A, 170-173.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can provide further evidence for the coordination mode of this compound, particularly in complexes with diamagnetic metal ions such as Zn(II), Cd(II), and Hg(II).
¹H NMR: The proton of the N-H group in the free ligand gives a characteristic signal. Upon N-coordination, the chemical environment of this proton is altered, leading to a downfield shift of its resonance. The methylene (B1212753) protons of the thiazolidine ring would also be affected by coordination, with their signals potentially shifting depending on the coordination mode and the resulting electronic changes in the ring.
¹³C NMR: The most significant change in the ¹³C NMR spectrum upon complexation is expected for the carbon atom of the C=S group (C2). When coordination occurs through the sulfur atom, the electron density around this carbon is altered, typically resulting in a downfield shift of its resonance. In the case of nitrogen coordination, the resonances of the carbon atoms adjacent to the nitrogen (C4 and C5) would be more significantly affected.
While detailed comparative NMR studies for a series of this compound complexes are not widely available, the principles outlined above are generally applicable for determining the binding mode of this ligand in solution.
Theoretical and Computational Investigations of 1,3 Thiazolidine 2 Thiol
Quantum Chemical Methodologies
Quantum chemical methods are powerful tools for investigating the molecular and electronic properties of 1,3-thiazolidine-2-thiol from first principles. These computational approaches allow for the detailed analysis of its structure, energetics, and reactivity.
Density Functional Theory (DFT) has been widely utilized to study this compound and its derivatives due to its balance of computational cost and accuracy. DFT calculations are instrumental in optimizing molecular geometries, determining electronic properties, and exploring reaction mechanisms. For instance, the B3LYP functional combined with the 6-31G(d,p) basis set has been employed to analyze the structural and electronic characteristics of related 2-thioxo-1,3-dithiole-carboxamides. This level of theory is effective in determining properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which are crucial for understanding the molecule's reactivity.
In studies of similar thiazolidine (B150603) systems, DFT has been used for conformational analysis, helping to identify the most stable molecular structures. eie.gr The choice of functional and basis set is critical and is often validated by comparing calculated results with experimental data. For example, DFT calculations have been used to investigate the linear and nonlinear optical responses of 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4-one, with various functionals being tested to evaluate properties like polarizability and hyperpolarizability. researchgate.net
In addition to DFT, ab initio methods such as Hartree-Fock (HF) have been applied to study thiazolidine derivatives. While HF methods are computationally more demanding and sometimes less accurate than DFT due to the lack of electron correlation, they provide a fundamental starting point for more advanced calculations. For instance, a comparative study on a triazole derivative utilized both DFT (specifically B3PW91) and HF methods with the 6-311+G(d,p) basis set to calculate molecular structure, vibrational frequencies, and electronic properties. researchgate.net Such dual-method approaches allow for a cross-validation of the computational results. Standard ab initio molecular orbital calculations have also been performed using Gaussian-n theory at the G3 level to determine the energies of 1,3-thiazolidine-2-thione. core.ac.uk
Structural Analysis and Energetic Properties
Computational methods are pivotal in elucidating the three-dimensional structure and energetic landscape of this compound. These theoretical investigations provide data that is often difficult to obtain through experimental means alone.
Theoretical studies have shown that the five-membered ring of this compound is not planar. core.ac.uk Conformational analysis, often performed using DFT, reveals the preferred puckering of the ring. For related thiazolidine structures, it has been noted that the ring can adopt conformations close to an envelope shape, with either the C-4 or C-5 atom acting as the flap. researchgate.net In the case of 1,3-thiazolidine-2-thione, the molecular structure differs in the puckering of the five-membered ring between its polymorphic forms. core.ac.uk DFT calculations have been successfully used to determine the lowest energy conformers of thiazolidine derivatives, with results showing good agreement with experimental data from 2D NMR spectroscopy. eie.gr
| Derivative | Method | Basis Set | Most Stable Conformation | Key Dihedral Angles (°) |
|---|---|---|---|---|
| DKI39 | DFT | Not Specified | exo | τ1, τ2, τ3 |
| DKI40 | DFT | Not Specified | exo | τ1, τ2, τ3 |
In the solid state, 1,3-thiazolidine-2-thione is known to exist in two polymorphic forms: monoclinic and triclinic. core.ac.uk X-ray crystallography has been instrumental in determining the precise atomic arrangements in these crystal structures. In the crystal lattice, molecules are linked by N-H···S=C hydrogen bonds, forming centrosymmetric dimers. core.ac.uk The triclinic polymorph of 1,3-thiazolidine-2-thione is isostructural with its oxazolidine counterpart. core.ac.uk A search of the Cambridge Structural Database for N-substituted 2-thioxo-1,3-thiazolidin-4-one rings indicates that the 1,3-thiazolidine ring is generally considered to be planar in these derivatives. nih.govresearchgate.net
| Polymorph | Crystal System | Space Group | Key Intermolecular Interactions |
|---|---|---|---|
| Form I | Monoclinic | Not Specified | N-H···S=C hydrogen bonds |
| Form II | Triclinic | Not Specified | N-H···S=C hydrogen bonds, C-H···S contacts |
The thermochemical properties of 1,3-thiazolidine-2-thione have been investigated through both experimental and theoretical methods. The standard molar enthalpy of combustion has been measured using rotary bomb combustion calorimetry. core.ac.uk From this, the standard molar enthalpy of formation in the gas phase at 298.15 K was determined to be (97.1 ± 4.0) kJ·mol⁻¹. core.ac.uk Theoretical calculations using G3 theory have been performed to compute the enthalpy of formation, and the results are in reasonable agreement with the experimental values. core.ac.uk These calculations are crucial for understanding the thermodynamic stability of the compound.
| Property | Experimental Value (kJ·mol⁻¹) | Theoretical Value (kJ·mol⁻¹) | Theoretical Method |
|---|---|---|---|
| Gas-Phase Enthalpy of Formation | 97.1 ± 4.0 | Comparable to experimental | G3 |
Electronic Structure and Bonding Descriptors
The electronic structure and bonding of this compound can be elucidated through various computational descriptors. Methodologies such as Natural Bond Orbital (NBO) analysis and Frontier Molecular Orbital (FMO) theory, often performed using Density Functional Theory (DFT), offer a detailed picture of electron distribution, orbital interactions, and chemical reactivity.
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a molecule into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This analysis is instrumental in quantifying the interactions between these localized orbitals, which represent intramolecular charge transfer and delocalization effects that contribute to the molecule's stability.
The key interactions in NBO analysis are the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is evaluated by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule.
For thiazolidine derivatives, NBO analysis typically reveals strong intramolecular hyperconjugation interactions. These can include delocalizations from lone pairs of the nitrogen and sulfur atoms to the antibonding orbitals (σ* or π*) of adjacent bonds. For instance, interactions involving the lone pair of the nitrogen atom (n(N)) donating into the antibonding orbitals of neighboring C-S or C=S bonds are common. Similarly, lone pairs on the sulfur atoms can participate in delocalization. These charge transfer events are critical in determining the geometry and reactivity of the molecule. nih.gov
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| n(N) | σ*(C-S) | High | Lone Pair -> Antibonding Sigma |
| n(S) | σ*(N-C) | Moderate | Lone Pair -> Antibonding Sigma |
| π(C=S) | π*(N-C) | Moderate | Pi Bond -> Antibonding Pi |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. smolecule.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability. Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. researchgate.net The energies of these orbitals are essential for predicting how the molecule will interact with other species.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.91 |
| LUMO | -4.04 |
| HOMO-LUMO Gap (ΔE) | 2.87 |
Applications of 1,3 Thiazolidine 2 Thiol in Organic Synthesis and Materials Science
Versatile Building Block in Organic Transformations
The reactivity of the 1,3-thiazolidine-2-thiol scaffold allows it to serve as a foundational unit for constructing more elaborate molecular structures. Its utility spans the creation of complex heterocyclic systems, the synthesis of sulfur-containing compounds, and the formation of specialized organic frameworks.
The 1,3-thiazolidine ring is a key starting material for synthesizing a variety of fused and polycyclic heterocyclic compounds. The inherent reactivity of the ring system enables its participation in cyclocondensation and cycloaddition reactions.
Pyrrolo[1,2-c]thiazoles: 1,3-Thiazolidine-4-carboxylic acids, derived from the core structure, can undergo decarboxylative condensation with aldehydes to generate nonstabilized azomethine ylides. These intermediates readily participate in 1,3-dipolar cycloaddition reactions with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) to yield 5,7a-dihydro-1H,3H-pyrrolo[1,2-c]thiazole derivatives. researchgate.net
Thiazolopyrimidines: Functionally different thiazolidine-type enaminones can undergo iodine-mediated cyclization, leading to the formation of thiazolopyrimidine systems. researchgate.net
Thiazolo[3,2-a]benzimidazoles: N-propargylanilines can react with carbon disulfide in a sequential cyclocondensation and 5-exo-dig cyclization process to afford complex heterocyclic systems, which can then be isomerized to 2-benzylthiazolo[3,2-a]benzimidazoles. nih.gov
These transformations highlight the role of the thiazolidine (B150603) moiety as a versatile synthon for accessing novel and complex chemical entities. nih.govnih.gov
This compound is itself a cyclic dithiocarbamate (B8719985). The synthesis of dithiocarbamates, a class of organosulfur compounds with broad applications, often involves the reaction of an amine with carbon disulfide. nih.govnih.gov This fundamental reaction is also the basis for producing the this compound ring from precursors like cysteamine (B1669678) and carbon disulfide.
The synthesis of various dithiocarbamate derivatives can be achieved through one-pot, multi-component reactions. organic-chemistry.orgorganic-chemistry.org A common and highly atom-economic method involves the reaction of amines, carbon disulfide, and alkyl halides, often under solvent-free conditions. organic-chemistry.org This approach is used to generate a wide array of S-alkyl and S-aryl dithiocarbamates. organic-chemistry.orgorganic-chemistry.org Furthermore, multicomponent reactions using primary amines, carbon disulfide, and sulfoxonium ylides can yield thiazolidine-2-thiones directly. organic-chemistry.orgresearchgate.net Dithiocarbamates are valued for their ability to form stable complexes with transition metals and serve as intermediates in the synthesis of other sulfur-containing heterocycles. nih.govnih.gov
Table 1: Selected Methods for Dithiocarbamate Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Amine, Carbon Disulfide, Alkyl Halide | Catalyst-free, Solvent-free | S-Alkyl Dithiocarbamates | organic-chemistry.org |
| Boronic Acid, Amine, Carbon Disulfide | Copper-mediated | Functionalized Dithiocarbamates | organic-chemistry.org |
| Amine, Carbon Disulfide, Michael Acceptor | Solvent-free, Room Temperature | Dithiocarbamates | organic-chemistry.org |
| Primary Amine, Carbon Disulfide, Sulfoxonium Ylide | Acidic environment (dehydration) | Thiazolidine-2-thiones | organic-chemistry.orgresearchgate.net |
The thiazolidine nucleus is instrumental in the synthesis of spiro compounds, which are molecules containing two rings connected by a single common atom. nih.gov These structures are of significant interest due to their structural rigidity and presence in numerous natural products.
The synthesis of spiro-thiazolidine derivatives is often achieved through multi-component reactions (MCRs). A typical approach involves the condensation of a cyclic ketone (like isatin (B1672199) or acenaphthoquinone), an amine, and a thiol-containing acid (such as thioglycolic acid). nih.gov The reaction mechanism generally proceeds through the formation of an imine intermediate from the ketone and amine, followed by a nucleophilic attack of the thiol group and subsequent intramolecular cyclization to form the spiro-thiazolidine ring. nih.gov Various catalysts, including Brønsted acids and ionic liquids, have been employed to promote these transformations efficiently. nih.gov
For instance, spiro[acenaphthylene-1,2′ nih.govscielo.org.mx-thiazolidine]-2,4′(1H)-dione derivatives can be synthesized via a one-pot reaction of acenaphthylene-1,2-dione, substituted anilines, and α-mercaptocarboxylic acid. nih.gov Similarly, the reaction of nitrilimines with 2-iminothiazolidine-4-one has been used to create thiatetrazaspiro derivatives. researchgate.net
Role as Chiral Auxiliaries in Asymmetric Catalysis
Chiral, non-racemic derivatives of this compound are highly effective chiral auxiliaries in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction.
Amino acid-derived chiral thiazolidinethiones are extensively used to direct stereoselective transformations, particularly in aldol (B89426) reactions. researchgate.net By attaching the thiazolidinethione auxiliary to a pro-chiral substrate, one face of the molecule is effectively blocked, forcing the incoming reagent to attack from the less sterically hindered face, thus leading to the preferential formation of one enantiomer.
A notable example is the use of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one in aldol additions. scielo.org.mxresearchgate.net The chlorotitanium enolate of this compound reacts with various aryl aldehydes to produce 'Evans syn' aldol adducts with good to excellent diastereoselectivity. scielo.org.mxresearchgate.net The stereochemical outcome can sometimes be influenced by the reaction conditions, allowing for the selective synthesis of different stereoisomers from the same chiral auxiliary. scielo.org.mx Another application involves the direct and asymmetric aldol reaction of N-azidoacetyl-1,3-thiazolidine-2-thione, catalyzed by a chiral nickel(II) complex, which yields anti α-azido-β-silyloxy adducts with outstanding stereocontrol. nih.gov Following the reaction, the chiral auxiliary can be easily removed under mild conditions to yield the enantiomerically enriched product. scielo.org.mxresearchgate.net
Table 2: Diastereoselective Aldol Reactions Using a Chiral Thiazolidinone Auxiliary
| Aldehyde | Reaction Conditions | Diastereomeric Ratio (syn:anti) | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | TiCl₄, DIPEA | 93:7 | 85% | researchgate.net |
| 4-Methoxybenzaldehyde | TiCl₄, DIPEA | 97:3 | 88% | researchgate.net |
| 4-Nitrobenzaldehyde | TiCl₄, DIPEA | 95:5 | 92% | researchgate.net |
| 2-Naphthaldehyde | TiCl₄, DIPEA | 96:4 | 86% | researchgate.net |
| 4-Methoxybenzaldehyde | [(S)-Tol-BINAP]NiCl₂, TIPSOTf, Lutidine | >95:5 (anti) | 95% | nih.gov |
The design of chiral ligands is central to asymmetric metal catalysis, where the ligand transfers stereochemical information from itself to the product of the reaction via the metal center. nih.gov The this compound framework, with its nitrogen and sulfur atoms, provides excellent coordination sites for metal ions.
By incorporating the chiral thiazolidine scaffold into larger molecular structures, new chiral ligands can be designed for a variety of metal-mediated processes. These ligands can influence the reactivity and selectivity of the metal catalyst, enabling the preferential formation of one enantiomeric product. For example, nickel(II) complexes incorporating chiral ligands derived from thiazolidinethiones have been successfully used to catalyze asymmetric aldol reactions, demonstrating the effective transfer of chirality from the ligand to the final product. nih.gov The development of such ligands is often guided by creating modular structures that allow for systematic tuning of steric and electronic properties to optimize enantioselectivity for a specific chemical transformation. nih.gov
Development of Advanced Materials with Tunable Properties
The unique molecular architecture of this compound makes it a significant building block in the development of advanced materials with properties that can be controlled or "tuned" by external stimuli. Its thione-thiol tautomerism, coupled with the presence of reactive nitrogen and sulfur atoms, provides multiple avenues for incorporation into larger material systems, such as polymers and molecular networks. These functionalities are key to designing materials that can respond to environmental changes like redox potential, pH, or light.
The primary mechanism exploited for tunability is the reversible nature of the thiol group present in the this compound structure. Thiols can be oxidized to form disulfide bonds, and these bonds can be cleaved back to thiols under reducing conditions. nih.gov When this compound moieties are incorporated as pendant groups on a polymer backbone, this reversible thiol-disulfide chemistry allows for the dynamic formation and breaking of cross-links. nih.gov This process can controllably tune the material's bulk properties. For instance, a polymer solution can be transformed into a solid hydrogel upon oxidation and revert to a liquid state upon reduction. This offers precise control over the material's viscosity, swelling behavior, and mechanical strength.
Furthermore, the entire thiazolidine ring can participate in reversible reactions. Research has shown that thiazolidine formation itself can be a reversible process, suitable for creating dynamic combinatorial libraries. epa.gov This principle can be extended to materials science for the creation of dynamic covalent networks. In these materials, the reversible exchange of the thiazolidine components allows the network to adapt and respond to stimuli, leading to properties such as self-healing or shape memory.
The incorporation of this compound and its derivatives can also be used to tune the optical and electronic properties of materials. Thiazole-containing heterocycles are known to be effective components in "push-pull" systems that exhibit nonlinear optical (NLO) properties. researchgate.net By integrating the this compound unit into conjugated systems or by forming specific coordination complexes with metal ions, it is possible to modulate the electronic structure and, consequently, the material's interaction with light. This can lead to the development of materials for optical switching, sensing, or data storage, where properties like absorbance, fluorescence, or refractive index are tunable.
The table below summarizes research findings on how the functional aspects of this compound contribute to the development of tunable materials.
| Material Type | Role of this compound Moiety | Stimulus | Tunable Property | Potential Application |
| Redox-Responsive Polymer | Provides thiol groups for reversible disulfide bond formation. nih.gov | Oxidizing/Reducing Agents (e.g., H₂O₂, DTT) | Cross-linking Density, Solubility, Swelling Ratio | Controlled Drug Delivery, Injectable Hydrogels |
| Dynamic Covalent Network | Participates in reversible thiazolidine exchange reactions. epa.gov | pH, Temperature, Competing Aminothiol | Network Adaptability, Stress Relaxation, Topology | Self-Healing Materials, Malleable Thermosets |
| Functionalized Homopolymers | Acts as a latent nucleophile; ring-opening exposes amine and thiol sites for post-polymerization modification. nih.gov | Chemical Reagents | Grafting Density, Side-Chain Functionality | Complex Macromolecular Scaffolds, Biomaterials |
| Metal-Organic Frameworks (MOFs) | Serves as a coordinating ligand through N and S atoms. | Introduction of Metal Ions or Guest Molecules | Porosity, Catalytic Activity, Luminescence | Gas Storage, Catalysis, Chemical Sensing |
Future Perspectives and Emerging Research Directions for 1,3 Thiazolidine 2 Thiol
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient, atom-economical, and environmentally benign synthetic methods for constructing the 1,3-thiazolidine-2-thione scaffold remains a primary focus of contemporary research. Traditional synthetic routes are being challenged by innovative strategies that offer milder reaction conditions, higher yields, and greater structural diversity.
A significant advancement is the emergence of base-catalyzed protocols. For instance, a DABCO (1,4-diazabicyclo[2.2.2]octane)-catalyzed synthesis has been developed for constructing 4,4-disubstituted-1,3-thiazolidine-2-thiones from α-tertiary propargylamines and carbon disulfide. acs.orgacs.orgbohrium.comuoa.gr This methodology is notable for its efficiency under mild, solvent-free conditions at room temperature, utilizing low catalyst loading to produce the desired products in good to excellent yields (66–95%). acs.org For certain substrates where DABCO is less effective, other organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) have proven successful. acs.org
The proposed mechanism for the DABCO-catalyzed reaction involves an initial nucleophilic attack of the propargylamine (B41283) on carbon disulfide, followed by a DABCO-mediated proton abstraction to form a dithiocarbamate (B8719985) anion. acs.org This intermediate then undergoes a 5-exo-dig cyclization, and a final proton transfer regenerates the catalyst and yields the thiazolidine-2-thione product. acs.org
Beyond organocatalysis, metal-free approaches are gaining traction. One such method involves a three-component reaction of allyl amines, carbon disulfide, and iodine under solvent-free conditions, presenting a green and efficient alternative to traditional methods that often require hazardous solvents and longer reaction times. sid.ir Researchers are also exploring multicomponent reactions that leverage both elemental sulfur and CO2 under transition-metal-free conditions to generate related thiazolidin-2-one structures, highlighting a trend towards using sustainable and readily available feedstocks. rsc.org
Table 1: Comparison of Catalytic Systems for 1,3-Thiazolidine-2-thione Synthesis
| Catalyst System | Reactants | Key Features | Yield Range |
|---|---|---|---|
| DABCO (base catalyst) | α-tertiary propargylamines, CS2 | Solvent-free, room temperature, low catalyst loading. acs.org | 66-95% |
| DBU (base catalyst) | Propargylamines with sp3-carbon substituted alkynes, CS2 | Effective for substrates with low reactivity towards DABCO. acs.org | 87-94% |
| Iodine (I2) | Allyl amines, CS2 | Green, solvent-free, three-component reaction. sid.ir | - |
| Copper(I) Iodide (CuI) | 1,3-Thiazolidine-2-thione, bromobenzene/benzyl (B1604629) bromide | Used for N-arylation/alkylation of the core structure. nih.gov | - |
Investigation of Undiscovered Reactivity Profiles
While the 1,3-thiazolidine-2-thiol scaffold is often considered a stable core, emerging research is beginning to uncover novel reactivity profiles, particularly its interactions with biological macromolecules. The molecule exists in tautomeric equilibrium between the thione and thiol forms, and this duality is crucial to its reactivity. researchgate.net
A key area of emerging research is the interaction of the thiazolidine (B150603) ring with nucleophilic biological residues. Studies have demonstrated that thiazolidine compounds can chemically react with molecules containing nucleophilic cysteines. wustl.edu This reactivity is implicated in the activation of the TRPA1 ion channel, where mutagenesis studies have identified cysteine residues as critical for the interaction. wustl.edu This suggests a mechanism of action involving covalent modification, a departure from the more commonly studied non-covalent interactions of heterocyclic compounds.
This thioreactive nature opens up possibilities for designing targeted covalent inhibitors or chemical probes. The ability of the thiazolidine ring to engage with cysteine residues could be harnessed to irreversibly bind to specific proteins, offering a powerful tool for chemical biology and drug discovery. For example, a derivative, thiazolidine-2-carboxylate, has been shown to act as a mechanism-based inactivator of the enzyme proline dehydrogenase (PRODH) by covalently modifying the FAD cofactor at its N5 position. nih.govresearchgate.net This covalent adduct formation locks the enzyme in an inactive state. researchgate.net Understanding the factors that govern this reactivity—such as ring substituents, local pH, and the accessibility of the target nucleophile—is a critical direction for future research.
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry is becoming an indispensable tool for elucidating the structural, electronic, and reactive properties of this compound and its derivatives. Advanced modeling techniques are providing unprecedented insight into reaction mechanisms, conformational preferences, and structure-activity relationships.
Density Functional Theory (DFT) is being employed to gain a deeper mechanistic understanding of synthetic pathways. For the DABCO-catalyzed synthesis of thiazolidine-2-thiones, DFT calculations have been used to map the reaction pathway, identify transition states, and determine the rate-determining step. acs.org Such studies help in optimizing reaction conditions and predicting the effect of different substituents on reaction efficiency. acs.org DFT is also a powerful tool for investigating tautomeric equilibria, such as the thione-thiol equilibrium, which is fundamental to the compound's reactivity. ruc.dkresearchgate.netresearchgate.net Furthermore, DFT, in conjunction with spectroscopic methods like NMR and IR, is used for the precise structural and conformational analysis of newly synthesized, complex thiazolidine derivatives. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how chemical structure relates to biological activity. For various series of thiazolidinone derivatives, 2D and 3D-QSAR models have been developed to correlate molecular descriptors (e.g., steric, electronic, and hydrophobic properties) with activities such as antimicrobial, antimalarial, or enzyme inhibitory effects. researchgate.netmdpi.comderpharmachemica.comnih.govnih.gov These models provide valuable insights that guide the rational design of more potent analogues. mdpi.comnih.gov
Molecular Docking and Dynamics Simulations are used to visualize and analyze the interactions between thiazolidine derivatives and their biological targets at an atomic level. nih.gov For instance, in the development of xanthine (B1682287) oxidase inhibitors, molecular docking has been used to predict the binding modes of novel 1,3-thiazolidine-2-thione derivatives within the enzyme's active site. nih.gov These simulations can identify key interactions, such as hydrogen bonds, that are crucial for binding affinity and selectivity, thereby providing a mechanistic basis for the observed biological activity. nih.govmdpi.com
Design and Synthesis of Highly Functionalized Derivatives for Specific Chemical Applications
The this compound scaffold is a versatile platform for the development of highly functionalized molecules with tailored properties for specific applications in medicine, materials science, and catalysis.
In medicinal chemistry, research is focused on synthesizing derivatives as potent and selective enzyme inhibitors. A series of novel 1,3-thiazolidine-2-thione derivatives bearing a phenyl-sulfonamide group have been designed and synthesized as inhibitors of xanthine oxidase, an enzyme implicated in hyperuricemia and gout. nih.govplos.org Enzyme kinetic studies and molecular modeling have confirmed a mixed-type inhibition mechanism for the most potent compounds. nih.gov Other research has focused on creating thiazolidinone derivatives as potential anti-inflammatory, nih.gov antimicrobial, e3s-conferences.org and lipoxygenase inhibitors. frontiersin.org
The synthesis of these derivatives often involves multi-step procedures starting from the core thiazolidine-2-thione structure. For example, N-functionalization can be achieved via reaction with agents like triphosgene (B27547) to form a carbonyl chloride intermediate, which can then be reacted with various amines to introduce diverse functional groups. nih.govplos.org Another common strategy is the one-pot condensation reaction involving substituted aldehydes, an amine, and a mercapto-acid to generate complex thiazolidin-4-one derivatives. nih.govnih.govmdpi.comnih.gov
The unique chemical properties of the thiol group are also being exploited in materials science. The ability of thiols to form strong bonds with noble metal surfaces makes this compound derivatives promising candidates for applications in nanotechnology, such as the functionalization of gold nanoparticles for drug delivery systems.
Table 2: Examples of Functionalized this compound Derivatives and Their Applications
| Derivative Class | Functionalization Strategy | Specific Application |
|---|---|---|
| Phenyl-sulfonamide Derivatives | N-acylation followed by reaction with sulfonamides. nih.gov | Xanthine Oxidase (XO) Inhibition |
| Pyrazolin-5-one Hybrids | Amide bond formation between a thiazolidine-propanoic acid and 4-aminophenazone. nih.gov | Anti-inflammatory and Antioxidant Agents |
| 5-Benzylidene-thiazolidine-2,4-diones | Knoevenagel condensation with substituted benzaldehydes. frontiersin.org | Lipoxygenase Inhibition |
| N-Arylaminocarbonyl Derivatives | Coupling reaction with aryl isocyanates. researchgate.net | Fungicidal and Insecticidal Agents |
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic or electrophilic reactions.
- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Data Contradiction Note : Experimental validation is critical, as computational predictions may not align with in vitro activity due to solvation effects or protein flexibility.
What spectroscopic and analytical techniques are essential for characterizing this compound?
Basic Research Question
- ¹H NMR : Identify proton environments (e.g., thiol protons at δ 1.5–2.5 ppm).
- IR Spectroscopy : Confirm S-H stretches (2500–2600 cm⁻¹) and C=S bonds (1050–1250 cm⁻¹).
- Elemental Analysis : Verify purity and stoichiometry .
Methodological Note : For air-sensitive derivatives, conduct analyses under inert atmospheres to prevent oxidation.
How should researchers address gaps in toxicological data for this compound?
Advanced Research Question
- In Vitro Assays : Use cytotoxicity screens (e.g., MTT assays on HEK293 or HepG2 cells) to evaluate acute toxicity .
- Comparative Analysis : Cross-reference hazard classifications (e.g., GHS Category 2 skin irritation ) with experimental data to resolve contradictions.
Safety Precaution : Always use EN 374-compliant gloves and fume hoods during handling .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear flame-retardant suits, respiratory masks, and chemically resistant gloves (tested under Regulation EU 2016/425) .
- Spill Management : Use water spray to cool containers and avoid drain contamination .
Regulatory Note : Compliance with REACH and CLP regulations is mandatory for EU-based studies .
What strategies improve the efficiency of one-pot syntheses involving this compound?
Advanced Research Question
- Catalyst Optimization : Employ radical initiators (e.g., VA-044) for desulfurization steps in peptide ligation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during S-alkylation .
How does pH influence the stability of this compound in aqueous solutions?
Basic Research Question
- Stability Studies : Monitor degradation via HPLC under varying pH (2–12). Thiol groups are prone to oxidation at neutral-to-alkaline pH, forming disulfides.
Methodological Note : Add antioxidants (e.g., TCEP) to buffers to prolong stability .
What role does this compound play in peptide engineering?
Advanced Research Question
- Protective Group Chemistry : The thiazolidine ring acts as a transient protecting group for cysteine residues, enabling chemoselective peptide ligation followed by radical desulfurization to yield native peptides .
Application Example : Streamlined synthesis of HIV entry inhibitor enfuvirtide using this methodology .
What are the common functionalization strategies for this compound derivatives?
Basic Research Question
- S-Alkylation : React with α-halo carbonyl compounds to introduce sulfanylacetic acid moieties .
- Oxidation : Convert thiols to sulfoxides/sulfones using m-CPBA for enhanced electrophilicity .
How can pharmacokinetic properties of this compound derivatives be evaluated preclinically?
Advanced Research Question
- ADME Profiling : Conduct in vivo studies to assess absorption (Caco-2 permeability), metabolism (microsomal stability), and excretion.
- Bioavailability Optimization : Modify logP via substituent engineering to enhance membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
